
ethyl 2-oxo-4,6-diphenyl-2H-thiopyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-oxo-4,6-diphenyl-2H-thiopyran-3-carboxylate, commonly known as EODPT, is a chemical compound that belongs to the class of thiopyran derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of EODPT is not well understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell wall synthesis.
Biochemical and Physiological Effects:
EODPT has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cancer cells. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. In addition, it has been reported to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
EODPT has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has also been shown to be stable under various conditions. However, it has some limitations, including its low solubility in water and some organic solvents. It also has poor bioavailability and may require the use of solubilizing agents or prodrugs to improve its efficacy.
Zukünftige Richtungen
There are several future directions for research on EODPT. One potential direction is to investigate its potential as an anticancer agent in combination with other drugs or therapies. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. In addition, further research is needed to understand its mechanism of action and to improve its bioavailability and efficacy. Finally, EODPT can be used as a building block for the synthesis of various organic semiconductors, and further research can be done to explore its potential in this field.
Synthesemethoden
EODPT can be synthesized using various methods, including the reaction of 2,4-diphenyl-1,3-thiazole with ethyl oxalyl chloride, followed by the reaction with sodium methoxide. Another method involves the reaction of 2,4-diphenyl-1,3-thiazole with ethyl chloroformate, followed by the reaction with sodium sulfide. Both of these methods have been reported to yield EODPT in good yields.
Wissenschaftliche Forschungsanwendungen
EODPT has shown potential applications in various fields of scientific research. In medicinal chemistry, it has been reported to exhibit anticancer, antifungal, and antibacterial activities. It has also been shown to have potential as an anti-inflammatory agent. In material science, it has been used as a building block for the synthesis of various organic semiconductors. In organic synthesis, it has been used as a key intermediate for the synthesis of various natural products.
Eigenschaften
Molekularformel |
C20H16O3S |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
ethyl 2-oxo-4,6-diphenylthiopyran-3-carboxylate |
InChI |
InChI=1S/C20H16O3S/c1-2-23-19(21)18-16(14-9-5-3-6-10-14)13-17(24-20(18)22)15-11-7-4-8-12-15/h3-13H,2H2,1H3 |
InChI-Schlüssel |
XWFLFZZOYDMJEO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=C(SC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(SC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]benzoic acid](/img/structure/B289698.png)
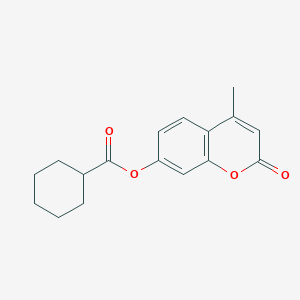
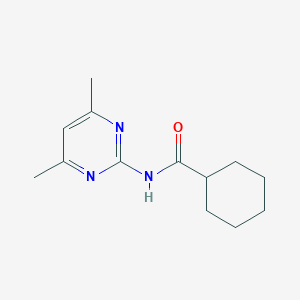
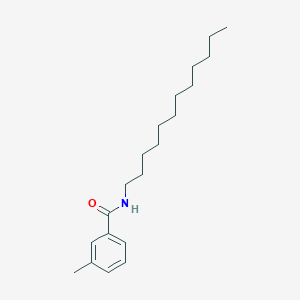
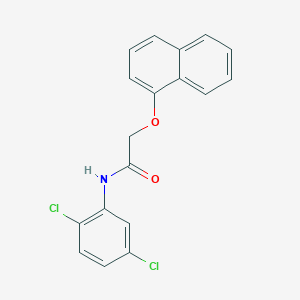
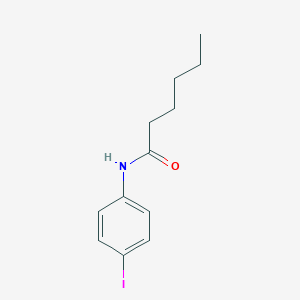
![N-[4-(diethylamino)phenyl]-3-phenylpropanamide](/img/structure/B289709.png)


![2,4-dichloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B289712.png)
